4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, also known as H-acid, is a well-established organic compound with a long history of use in scientific research. Its synthesis involves several steps, starting from naphthalene and culminating in the final product. Researchers have employed various methods for its characterization, including spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry []. These techniques allow researchers to confirm the structure and purity of the synthesized H-acid.
H-acid serves as a valuable building block in organic synthesis due to the presence of reactive functional groups, including an amino group, a hydroxyl group, and two sulfonic acid groups. These functional groups enable its participation in various reactions, such as:
H-acid exhibits complexation behavior with certain metal ions. This property makes it a potential candidate for the development of selective sensors for metal ion detection. Researchers have investigated its potential for this application, demonstrating its ability to complex with specific metal ions [].
Despite its various applications, H-acid also has limitations. Its production process can generate harmful byproducts, raising environmental concerns. Additionally, the development of new, more sustainable alternatives is ongoing. Future research directions may focus on:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a chemical compound with the molecular formula and a molecular weight of approximately 363.27 g/mol. This compound exists as a disodium salt, commonly used in various applications, particularly in dye chemistry and biological research. It is characterized by its sulfonic acid groups, which enhance its solubility in water and its reactivity in various chemical processes. The compound typically appears as a whitish to reddish-yellow crystalline powder .
These reactions make the compound valuable in synthetic organic chemistry, especially in synthesizing dyes and pigments.
Research indicates that 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid exhibits various biological activities:
Several synthetic routes exist for producing 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid:
These methods allow for the controlled synthesis of the compound with desired purity levels.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid finds applications across various fields:
Studies have explored the interactions of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid with various biomolecules:
These interaction studies help elucidate the compound's role in biological systems and its potential therapeutic uses.
Several compounds share structural similarities with 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-Amino-8-naphthol-3,6-disulfonic acid | Similar naphthalene structure | Primarily used as a dye intermediate |
| 4-Amino-3-hydroxybenzenesulfonic acid | Benzene ring instead of naphthalene | Used in food coloring and analytical chemistry |
| 6-Amino-1-naphthol-3-sulfonic acid | Naphthalene structure | Known for its application in dye synthesis |
These compounds exhibit varying degrees of reactivity and application based on their structural differences, functional groups, and solubility characteristics.
The systematic IUPAC name for this compound is sodium 5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate hydrate, reflecting its disulfonic acid structure with amino and hydroxyl substituents. Its molecular formula is $$ \text{C}{10}\text{H}9\text{NO}7\text{S}2 $$, with a molecular weight of 319.31 g/mol. The structural features include:
The SMILES notation is $$ \text{Nc1cc(cc2c1c(O)cc(c2)S(=O)(=O)O)S(=O)(=O)O} $$, and the InChIKey is $$ \text{APRRQJCCBSJQOQ-UHFFFAOYSA-N} $$.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}9\text{NO}7\text{S}2 $$ |
| Molecular Weight | 319.31 g/mol |
| SMILES | $$ \text{Nc1cc(cc2c1c(O)cc(c2)S(=O)(=O)O)S(=O)(=O)O} $$ |
| InChIKey | $$ \text{APRRQJCCBSJQOQ-UHFFFAOYSA-N} $$ |
The compound is historically known as H-acid, a trivial name derived from its role as a key intermediate in dye synthesis. It was first commercialized in the early 20th century for azo dye production. The Colour Index (C.I.) designation C.I. 35570 classifies it under acid dyes, reflecting its application in textile coloring. Alternative names include:
The synthesis involves a multi-step process:
| Step | Raw Materials | Conditions |
|---|---|---|
| Sulfonation | Naphthalene, $$ \text{H}2\text{SO}4 $$ | 160–170°C, 8–10 hours |
| Nitration | Nitric acid ($$ \text{HNO}_3 $$) | 40–50°C, controlled pH |
| Reduction | Iron powder, HCl | 80–90°C, acidic environment |
| Alkaline Fusion | NaOH | 180–200°C, pressurized reactor |
Post-synthesis purification involves crystallization from aqueous solutions and filtration to remove iron sludge. Quality control measures include:
| Property | Value |
|---|---|
| Water Solubility | 11 g/L at 25°C |
| Melting Point | >300°C (decomposes) |
| Stability | Stable under dry, cool conditions |
The compound is hygroscopic and degrades upon prolonged exposure to light.
The sulfonic acid groups ($$-\text{SO}_3\text{H}$$) are strongly acidic ($$ \text{pKa} \approx 1 $$), while the amino ($$ \text{pKa} \approx 4.5 $$) and hydroxyl ($$ \text{pKa} \approx 9 $$) groups contribute to its zwitterionic structure in aqueous solutions.
H-acid is a critical intermediate for azo dyes, where it acts as a coupling component. Examples include:
The amino and hydroxyl groups participate in azo coupling reactions, forming conjugated systems that absorb visible light. Sulfonic acid groups enhance water solubility, enabling dye application in aqueous baths.
| Dye | Application | Color |
|---|---|---|
| Congo Red | Cotton dyeing | Red |
| Acid Blue 193 | Wool dyeing | Blue |
| Reactive Black 5 | Polyester blends | Black |
The electronic structure of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid has been investigated through computational methods, revealing complex orbital interactions and electron density distributions [10]. Density functional theory calculations indicate that the highest occupied molecular orbital is primarily localized on the amino-hydroxyl region of the naphthalene ring, while the lowest unoccupied molecular orbital exhibits significant contribution from the sulfonic acid substituents [30].
The quantum-chemical analysis demonstrates that the amino group at position 4 acts as a strong electron-donating substituent, increasing electron density in the aromatic system [10]. Conversely, the sulfonic acid groups at positions 2 and 7 function as powerful electron-withdrawing groups, creating a push-pull electronic system that influences the compound's reactivity and spectroscopic properties [30]. This electronic arrangement results in charge transfer characteristics that are evident in the compound's ultraviolet-visible absorption spectrum, with maximum absorption occurring around 320 nanometers .
The molecular orbital calculations reveal that the frontier orbitals exhibit significant spatial overlap, facilitating intramolecular charge transfer processes [10]. The HOMO-LUMO energy gap has been calculated to be approximately 3.2 electron volts, indicating moderate electronic excitation energy requirements [30]. These quantum-chemical properties directly correlate with the compound's behavior in electrochemical applications and its utility as a monomer in molecularly imprinted polymer synthesis [10].
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid exhibits limited tautomeric behavior due to the stabilizing influence of the aromatic naphthalene system [10]. The primary tautomeric equilibrium involves the amino and hydroxyl groups, though the extent of tautomerization is minimal under normal conditions [13]. The hydroxyl group at position 5 can potentially undergo keto-enol tautomerism, but the aromatic stabilization strongly favors the enol form [10].
Conformational analysis reveals that the molecule adopts a relatively rigid planar configuration due to the extended aromatic system [10]. The sulfonic acid groups can rotate around their carbon-sulfur bonds, but steric interactions with the naphthalene ring system limit the accessible conformations [25]. Computational studies indicate that the most stable conformation places the sulfonic acid groups in orientations that minimize steric repulsion while maximizing hydrogen bonding interactions with solvent molecules [10].
The conformational dynamics are significantly influenced by the solvent environment and pH conditions [10]. In aqueous solutions, the sulfonic acid groups readily ionize, leading to conformational changes that optimize electrostatic interactions with surrounding water molecules [18]. The amino group can undergo protonation under acidic conditions, further modifying the conformational preferences of the molecule [22].
The acid-base behavior of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid is dominated by the presence of multiple ionizable functional groups [17]. The compound contains two sulfonic acid groups with predicted pKa values of approximately -0.95 ± 0.40, indicating extremely strong acidity [17]. These groups remain fully ionized across the entire physiologically relevant pH range [33] [38].
The amino group at position 4 exhibits basic character with an estimated pKa value in the range of 3-4, significantly lower than typical aromatic amines due to the electron-withdrawing influence of the sulfonic acid substituents [17] [22]. The hydroxyl group at position 5 displays weak acidic properties, with a pKa value estimated to be approximately 8-9 based on structural analogies with substituted naphthols [36] [38].
| Functional Group | Position | Estimated pKa | Character |
|---|---|---|---|
| Sulfonic Acid | 2 | -0.95 ± 0.40 | Strong Acid |
| Sulfonic Acid | 7 | -0.95 ± 0.40 | Strong Acid |
| Amino Group | 4 | 3-4 | Weak Base |
| Hydroxyl Group | 5 | 8-9 | Weak Acid |
Potentiometric titration strategies for pKa determination require careful consideration of the multiple ionization steps [36]. The sulfonic acid groups cannot be accurately titrated in aqueous solution due to their extremely low pKa values [38]. However, the amino and hydroxyl groups can be characterized using non-aqueous titration methods or mixed solvent systems such as acetonitrile-water mixtures [36]. Spectrophotometric methods have proven particularly useful for determining the pKa values of the weaker acidic and basic sites [15].
The solubility characteristics of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid are profoundly influenced by the hydrophilic sulfonic acid groups and the hydrophobic naphthalene backbone [18] [22]. In aqueous media, the compound exhibits moderate solubility with a reported value of 9.07 g/L at 20°C [20]. The solubility increases significantly with temperature, as hot water readily dissolves the compound while cold water shows limited dissolution capacity [22].
The pH-dependent solubility behavior reflects the ionization state of the functional groups [18]. Under acidic conditions, the amino group becomes protonated, increasing the overall charge density and enhancing water solubility [22]. In alkaline solutions, the compound dissolves readily due to complete ionization of both the sulfonic acid and hydroxyl groups [18] [22].
| Solvent System | Solubility | Temperature Dependence | pH Effect |
|---|---|---|---|
| Water (cold) | Hardly soluble | Positive | Strong |
| Water (hot) | Easily soluble | Strong positive | Moderate |
| Ethanol | Slightly soluble | Minimal | Weak |
| Diethyl ether | Slightly soluble | Minimal | Negligible |
| DMSO | >10% | Moderate | Weak |
| Alkaline solution | Soluble | Positive | Strong |
In organic solvents, the solubility is generally poor due to the highly polar nature of the sulfonic acid groups [18] [22]. Ethanol and diethyl ether show only slight dissolution, with solubility values below 1% at room temperature [15] [22]. However, polar aprotic solvents such as dimethyl sulfoxide demonstrate enhanced solubility, exceeding 10% under standard conditions [15]. This behavior is attributed to the ability of dimethyl sulfoxide to stabilize the ionic forms of the sulfonic acid groups through dipolar interactions [22].
The classical approach to synthesizing 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid relies fundamentally on electrophilic aromatic substitution reactions involving naphthalene as the starting material [1] [2] [3]. The sulfonation process represents the cornerstone of industrial naphthalene chemistry, with its mechanistic understanding dating back to early 20th century investigations by Ювса, Гийо, and subsequent confirmatory work by Спрысков [4].
Direct sulfonation of naphthalene utilizes concentrated sulfuric acid as the primary sulfonating agent, proceeding through a well-established electrophilic aromatic substitution mechanism [2] . The reaction demonstrates remarkable temperature-dependent regioselectivity, with lower temperatures (75-85°C) favoring the kinetically controlled alpha-position substitution to yield 1-naphthalenesulfonic acid at 85-90% yield [6] [7]. Conversely, elevated temperatures (160-166°C) promote thermodynamically controlled beta-position substitution, producing 2-naphthalenesulfonic acid with yields of 70-75% [7] [8].
The sulfonation process employs sulfuric acid concentrations of 96-98%, with the reaction proceeding through intermediate sulfate ester formation followed by subsequent decomposition [9]. Temperature control emerges as the most critical parameter, determining both conversion efficiency and product distribution [10] [12]. Research has established that temperatures exceeding 150°C favor the formation of the thermodynamically stable beta-isomer, while lower temperatures predominantly yield the kinetically favored alpha-isomer [10] [13].
Table 1: Classical Sulfonation Process Parameters
| Method | Temperature Range (°C) | Yield (%) | Primary Product |
|---|---|---|---|
| Classical Naphthalene Sulfonation (80°C) | 75-85 | 85-90 | 1-Naphthalenesulfonic acid |
| Classical Naphthalene Sulfonation (160°C) | 155-165 | 70-75 | 2-Naphthalenesulfonic acid |
| Direct Sulfonation with Oleum (20-30%) | 25-30 | 58-76.5 | 1,5-Naphthalenedisulfonic acid |
| Isomerization Process (170-190°C) | 170-190 | 93-98 | 2-Naphthalenesulfonic acid |
Modern industrial processes employ oleum (fuming sulfuric acid) containing 20-30% sulfur trioxide to achieve enhanced sulfonation efficiency [14]. The use of sulfur trioxide in inert organic solvents such as dichloroethane or dichlorobenzene represents the most efficient route to naphthalene disulfonic acids, with yields ranging from 58-76.5% . This method avoids the excessive sulfuric acid waste associated with traditional approaches and reduces wastewater generation by approximately 70% .
The optimal sulfur trioxide to naphthalene molar ratio ranges from 2.8-3.6:1, with higher ratios promoting trisulfonation and reducing desired disulfonic acid yields . Reaction temperatures of 50-100°C minimize trisulfonate byproduct formation while maintaining conversion efficiency . Post-sulfonation neutralization with sodium hydroxide or carbonate to pH 6-8 precipitates the disodium salt with less than 1% sodium sulfate impurities .
The nitration of naphthalene derivatives proceeds through nitronium ion (NO₂⁺) formation via the reaction of nitric acid with sulfuric acid [15] [2]. The nitronium ion acts as the active electrophile in this transformation, attacking the electron-rich aromatic system [2]. Research has demonstrated that nitration of naphthalene yields an alpha-nitronaphthalene to beta-nitronaphthalene ratio varying between 9 and 29, indicating non-constant regioselectivity [3] [16].
Continuous flow nitration systems have emerged as superior alternatives to traditional batch processes, achieving 94.96% yields under optimized conditions [17]. The optimal parameters for continuous flow nitration include reaction temperatures of 140-150°C, residence times of 5-20 minutes, and careful control of nitric acid to naphthalene molar ratios [17]. The maximum temperature increase during optimal conditions remains limited to 3.78°C, ensuring excellent safety margins and consistent product quality [17].
Catalytic hydrogenation using palladium on carbon represents the method of choice for nitro group reduction to amines, offering high yields (90-95%) and operational simplicity [18] [19]. The reaction proceeds efficiently at ambient temperature and pressure in aqueous solutions, utilizing either hydrogen gas or sodium borohydride as reducing agents [19]. Palladium loading typically ranges from 0.32-7 wt%, with lower loadings proving advantageous for cost reduction while maintaining catalytic efficiency [19].
The catalytic system demonstrates exceptional durability and reusability, with catalyst deactivation readily corrected by flowing sodium borohydride solution [19]. Scale-up from laboratory to multi-gram production has been successfully achieved, with space-time yields reaching 27.9 grams per liter per hour at 100% conversion [19]. The process operates under exceptionally mild conditions compared to traditional reduction methods, eliminating the need for high pressure specialized reactors [19].
Table 2: Catalytic Reduction Performance Data
| Method | Temperature Range (°C) | Yield (%) | Primary Product |
|---|---|---|---|
| Catalytic Reduction with Pd/C | 20-60 | 90-95 | Amino compounds |
| Catalytic Reduction with Raney Nickel | 80-120 | 85-90 | Amino compounds |
Raney nickel catalysis provides an effective alternative for substrates where dehalogenation of aromatic halides represents a concern [18]. Iron under acidic conditions offers mild reduction capabilities with yields of 85-90%, particularly suitable for substrates containing other reducible functional groups [18]. Zinc in acetic acid provides similar mild reduction conditions, while tin(II) chloride enables selective reduction in the presence of multiple nitro groups [18].
Sodium sulfide emerges as a useful alternative for substrates incompatible with hydrogenation or acidic conditions [18]. This reagent demonstrates selectivity for aromatic nitro compounds over aliphatic variants and sometimes achieves selective reduction of single nitro groups in polynitro substrates [18]. The choice of reduction method depends critically on substrate structure, functional group tolerance, and desired selectivity profile.
Flow chemistry applications for nitro reduction have demonstrated significant advantages over batch processes, including enhanced safety, improved heat transfer, and reduced reaction times [19]. The implementation of palladium on glass wool (Pd@GW) catalysts enables efficient continuous processing with exceptional catalyst stability and reusability [19]. Flow rates ranging from 2-100 mL/min achieve complete conversion while maintaining product quality [19].
The continuous flow approach facilitates easy scale-up from milligram to multigram quantities, with successful processing of multi-liter volumes reported [19]. Catalyst regeneration involves simple treatment with sodium borohydride, restoring full catalytic activity without requiring catalyst replacement [19]. This methodology represents a sustainable approach to large-scale nitro reduction processes.
Statistical optimization methodologies including Response Surface Methodology (RSM) and Artificial Neural Network optimization have been successfully applied to naphthalene sulfonation processes [20]. Research demonstrates that Adaptive Neuro-Fuzzy Inference System coupled with Particle Swarm Optimization (ANFIS-PSO) provides superior optimization results compared to traditional approaches [20]. These advanced techniques identify optimal reaction temperatures (96.84°C), reaction times (2.68 hours), and reactant molar ratios (0.92:1) that maximize product yield to 74.8% [20].
The Venkatesan protocol specifically addresses yield enhancement through systematic parameter optimization and statistical design of experiments [21]. This approach utilizes full factorial experimental design with independent variables including temperature and space-velocity, analyzed through regression analysis of output parameters [22]. Under optimum conditions, naphthalene yields reach 105% of feedstock content, demonstrating the protocol's effectiveness [22].
Table 3: Process Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Optimization Method |
|---|---|---|---|
| Reaction Temperature | 160-166°C | High - determines isomer ratio | Temperature ramping |
| Acid Concentration | 96-98% H₂SO₄ | Critical - affects conversion rate | Gradual addition |
| Reaction Time | 2-4 hours | Moderate - equilibrium control | Kinetic monitoring |
| Molar Ratio (Acid:Naphthalene) | 2.8-3.6:1 | High - prevents over-sulfonation | Stoichiometric control |
Temperature optimization requires careful balance between reaction rate and selectivity, with the reversible nature of aromatic sulfonation allowing equilibration between isomers [6] [13]. Extended reaction times favor thermodynamically controlled products, making temporal control beneficial for maximizing desired isomer formation [13]. However, excessive reaction times may lead to decomposition or formation of unwanted disulfonated products .
Solvent selection significantly impacts product yield and selectivity, with naphthenic solvents like decalin improving yields to 93% by preventing naphthalene sublimation [10]. Specialized reactor designs that suppress sublimation can further enhance yields to approximately 98% [10]. The implementation of continuous flow systems reduces complete process reaction times to under 40 minutes while improving safety through elimination of large reactive material inventories [24].
Energy consumption optimization focuses on heat integration and recovery systems, with modern processes reducing energy requirements from 25-30 MJ/kg in traditional operations to 12-18 MJ/kg in optimized facilities . Vacuum concentration techniques enable water and volatile impurity removal while concentrating desired products under controlled conditions that minimize thermal decomposition [25] [26].
Heat exchanger network optimization through retrofit studies demonstrates potential for 16% efficiency enhancement with payback periods of 0.3 years [27]. Process simulation using ASPEN PLUS and optimization through ASPEN ENERGY ANALYZER enables systematic energy efficiency improvements [27]. Environmental impact reduction of 99.9% compared to base case operations has been achieved through comprehensive optimization strategies [27].
Large-scale manufacturing of naphthalene derivatives generates multiple waste streams requiring systematic management strategies [28]. Primary byproducts include sulfuric acid waste, trisulfonic acids, nitrous oxides, positional isomers, and decomposition products [13]. The composition and quantity of these byproducts vary significantly with process conditions, feedstock quality, and operational parameters.
Sulfuric acid waste represents the most significant byproduct stream, with traditional processes generating 10-15% trisulfonated byproducts and multiple positional isomers . Modern sulfur trioxide-based processes reduce waste generation by 70% while achieving higher product purities . Nitration processes generate nitrous oxide emissions requiring specialized scrubbing systems for environmental compliance [17].
Table 4: Byproduct Management Strategies
| Process Stage | Major Byproducts | Management Strategy | Recovery Efficiency (%) |
|---|---|---|---|
| Initial Sulfonation | Sulfuric acid waste, Trisulfonic acids | Acid recovery, Crystallization separation | 70-85 |
| Nitration Step | Nitrous oxides, Alpha-nitronaphthalene | Scrubbing systems, Isomer separation | 80-90 |
| Catalytic Reduction | Water, Hydrogen gas | Hydrogen recovery, Water treatment | 85-95 |
| Neutralization | Sodium sulfate, Water | Salt recovery, pH adjustment | 90-95 |
Acid recovery systems utilize concentration and thermal treatment to regenerate sulfuric acid for process reuse [26]. Vacuum concentration at reduced pressure (25-100 millibar) and temperatures of 70-90°C reduces water content below 15%, creating appropriate conditions for acid regeneration [29]. Closed-loop sodium sulfate recovery from neutralization effluents via evaporation-crystallization reduces raw material costs by 8-10% .
Isomer separation employs differential solubility in sodium sulfate solutions, with desired isomers exhibiting lower solubility than unwanted variants . This enables greater than 95% recovery via fractional crystallization . Chromatographic separation techniques provide additional purification capabilities for high-value products requiring exceptional purity .
Environmental impact mitigation strategies focus on emission reduction, waste minimization, and resource recovery [27]. Continuous flow processes eliminate large inventory holdings of reactive materials while providing superior temperature control to prevent thermal runaway [24]. Gas-phase emission control systems capture and treat nitrogen oxides, sulfur compounds, and volatile organic materials before atmospheric release.
Water treatment systems address aqueous waste streams containing dissolved organics, acids, and salts [30]. Biological treatment systems utilizing moving bed bioreactors achieve 90-94.8% naphthalene degradation and 76-91% chemical oxygen demand removal [30]. Advanced oxidation processes and membrane separation technologies provide additional treatment capabilities for recalcitrant compounds [31].
The implementation of comprehensive waste management systems achieves overall environmental impact reductions exceeding 99% compared to traditional processes [27]. These improvements result from systematic optimization of reaction conditions, implementation of recovery systems, and adoption of cleaner production technologies. Modern facilities integrate multiple waste treatment technologies to achieve zero liquid discharge and minimal atmospheric emissions.
Table 5: Industrial Scale Production Efficiency
| Production Scale | Typical Batch Size (kg) | Energy Consumption (MJ/kg) | Waste Generation (L/kg) | Product Purity (%) |
|---|---|---|---|---|
| Laboratory | 0.1-10 | 25-35 | 4-6 | 85-95 |
| Pilot Plant | 50-500 | 18-25 | 2-4 | 90-97 |
| Industrial | 1000-10000 | 12-18 | 0.5-1.2 | 97-99 |
The systematic approach to byproduct management enables sustainable large-scale production while maintaining economic viability and environmental compliance. Continuous improvement through process optimization and technology advancement further enhances the efficiency and sustainability of industrial naphthalene derivative manufacturing operations.
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